2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN5O2S and its molecular weight is 415.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of compounds involving triazine derivatives and sulfonamides are common themes in medicinal chemistry. For example, studies have demonstrated the synthesis of novel triazinone derivatives with potential larvicidal and antimicrobial activities, showcasing the diverse biological applications of such compounds (C. Kumara et al., 2015). These methodologies highlight the intricate chemical processes used to create compounds with specific desired activities.
Biological Activities and Potential Pharmaceutical Applications
- Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrases, which are enzymes involved in various physiological processes. Some derivatives show significant inhibition of these enzymes, suggesting potential for therapeutic applications in conditions like glaucoma, epilepsy, and cancer (E. Havránková et al., 2018).
- Another study reported the cytotoxic activities of sulfonamide derivatives against breast and colon cancer cell lines, indicating the relevance of such compounds in cancer research (M. Ghorab et al., 2015). This underscores the potential of chemically synthesized compounds in developing new anticancer drugs.
Theoretical and Computational Studies
- Computational calculations and molecular docking studies have played a crucial role in understanding the interactions between sulfonamide derivatives and biological targets. For instance, antimalarial sulfonamides were investigated for their potential as COVID-19 drugs through computational studies, highlighting the adaptability of such compounds in responding to emerging global health challenges (Asmaa M. Fahim et al., 2021).
properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-7-8-14(10-15(12)20)22-17(26)11-28-19-24-23-16(18(27)25(19)21)9-13-5-3-2-4-6-13/h2-8,10H,9,11,21H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJAZGJBOVAYNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.